N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Overview
Description
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that combines a brominated phenoxy group with a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine typically involves multiple steps, starting with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with 3-chloropropylamine under basic conditions to form N-[3-(4-bromo-2-methylphenoxy)propyl]amine. Finally, the butan-2-amine group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of de-brominated amines.
Substitution: Formation of various substituted phenoxyamines.
Scientific Research Applications
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chloro-2-methylphenoxy)propyl]butan-2-amine
- N-[3-(4-fluoro-2-methylphenoxy)propyl]butan-2-amine
- N-[3-(4-iodo-2-methylphenoxy)propyl]butan-2-amine
Uniqueness
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can lead to stronger interactions with hydrophobic pockets in proteins, making it potentially more effective in certain applications compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO.C2H2O4/c1-4-12(3)16-8-5-9-17-14-7-6-13(15)10-11(14)2;3-1(4)2(5)6/h6-7,10,12,16H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKSXTZRSWJSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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